(4Z)-2-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-2-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylfuran moiety, and an oxazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of 4-fluorobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a suitable base, followed by cyclization with an appropriate reagent to form the oxazol ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxazol ring to a more saturated structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. Studies focus on its efficacy and safety as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its applications in material science include the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, binding to a particular enzyme may inhibit its activity, resulting in therapeutic benefits for certain diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-2-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one include other fluorophenyl derivatives and oxazol-containing molecules. Examples include:
- 2-(4-fluorophenyl)-4H-oxazol-5-one
- 2-(4-chlorophenyl)-4H-oxazol-5-one
- 2-(4-bromophenyl)-4H-oxazol-5-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential interactions with biological targets, while the methylfuran moiety contributes to its overall stability and solubility.
Properties
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(5-methylfuran-2-yl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c1-9-2-7-12(19-9)8-13-15(18)20-14(17-13)10-3-5-11(16)6-4-10/h2-8H,1H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAACYMGBKGNSI-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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